molecular formula C8H10N2O3 B6255689 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carboxylic acid CAS No. 1509569-48-5

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carboxylic acid

Cat. No.: B6255689
CAS No.: 1509569-48-5
M. Wt: 182.2
InChI Key:
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Description

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carboxylic acid is a heterocyclic compound with a unique structure that combines pyrazole and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazole ring.

Uniqueness

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carboxylic acid is unique due to its oxazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

CAS No.

1509569-48-5

Molecular Formula

C8H10N2O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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